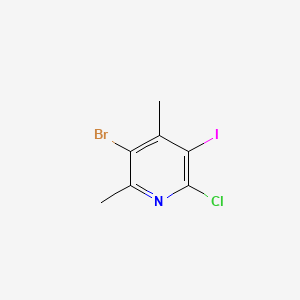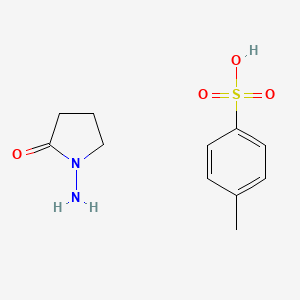![molecular formula C14H9BrF3NO2S2 B1379124 [6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid CAS No. 1053657-67-2](/img/structure/B1379124.png)
[6-(4'-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid
Overview
Description
[6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid is a complex organic compound featuring a pyridine ring substituted with bromophenylsulfanyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyridine and thiophenol derivatives.
Introduction of the Bromophenylsulfanyl Group: This step involves the nucleophilic substitution of a bromophenylsulfanyl group onto the pyridine ring. This can be achieved using bromophenylthiol and a suitable base.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenylsulfanyl group, potentially converting it to a phenylsulfanyl group.
Substitution: The bromine atom in the bromophenylsulfanyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfanyl derivatives.
Substitution: Various substituted phenylsulfanyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials could lead to innovations in various applications, from electronics to coatings.
Mechanism of Action
The mechanism of action of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromophenylsulfanyl and trifluoromethyl groups can enhance binding affinity and specificity to molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
[6-(4’-Chlorophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid: Similar structure but with a chlorine atom instead of bromine.
[6-(4’-Methylphenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid: Similar structure but with a methyl group instead of bromine.
[6-(4’-Fluorophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromophenylsulfanyl group in [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid imparts unique reactivity and binding properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications, particularly in medicinal chemistry where binding affinity and specificity are crucial.
This detailed overview provides a comprehensive understanding of [6-(4’-Bromophenylsulfanyl)-4-(trifluoromethyl)-pyridin-2-ylsulfanyl]acetic acid, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[6-(4-bromophenyl)sulfanyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3NO2S2/c15-9-1-3-10(4-2-9)23-12-6-8(14(16,17)18)5-11(19-12)22-7-13(20)21/h1-6H,7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOCTJDCAFPZKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=CC(=N2)SCC(=O)O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141236 | |
| Record name | 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-67-2 | |
| Record name | 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[6-[(4-Bromophenyl)thio]-4-(trifluoromethyl)-2-pyridinyl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


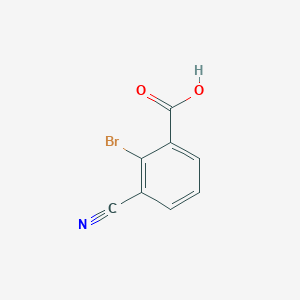


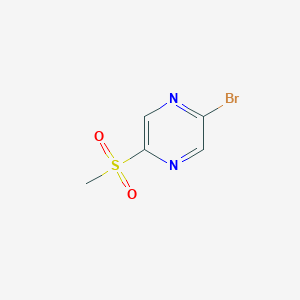
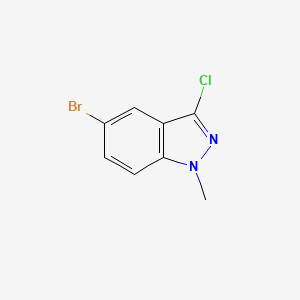



![(1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine](/img/structure/B1379053.png)
![Tert-butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1379054.png)

